P2X3 Receptor Antagonist Activity: A Structurally Distinct Scaffold Compared to the Prototype A-317491
This compound demonstrates quantifiable antagonist activity at the recombinant rat P2X3 receptor with a measured EC50 of 340 nM [1]. This activity places it in a functionally relevant range, albeit it is approximately 3.7- to 15.5-fold less potent than the well-characterized, selective non-nucleotide antagonist A-317491, which exhibits Ki values of 22–92 nM at P2X3 and P2X2/3 receptors [2]. However, the critical differentiation is its simplified beta-amino acid ester scaffold, which is structurally unrelated to A-317491's tetrazole-containing tricyclic framework. For research programs seeking novel, patent-differentiating chemotypes with a secondary amino ester handle for further prodrug or linker derivatization, a 340 nM EC50 on an established pharmacologically relevant target validates its selection as a hit even if its raw potency is lower.
| Evidence Dimension | Antagonist activity at recombinant rat P2X purinoceptor 3 |
|---|---|
| Target Compound Data | EC50 = 340 nM |
| Comparator Or Baseline | A-317491 (prototype P2X3 antagonist): Ki = 22–92 nM |
| Quantified Difference | Target compound is 3.7- to 15.5-fold less potent |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes (target compound); recombinant human/rat P2X3 receptor-mediated calcium flux (comparator) |
Why This Matters
This confirms on-target pharmacological activity for a novel chemotype, enabling structure-based diversification away from crowded, highly optimized clinical candidates.
- [1] BindingDB Entry BDBM50366480, ChEMBL_147403 (CHEMBL884064). Data derived from: Jacobson KA, Jarvis MF, Williams M. J Med Chem. 2002;45(19):4057-93. View Source
- [2] Jarvis MF, et al. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proc Natl Acad Sci U S A. 2002;99(26):17179-84. View Source
